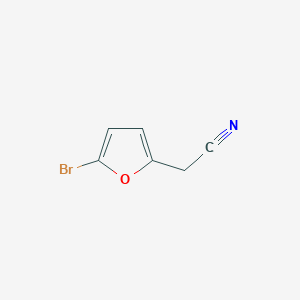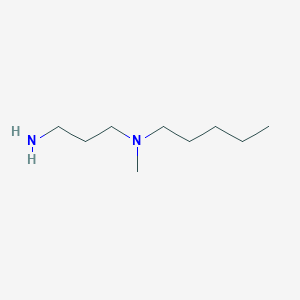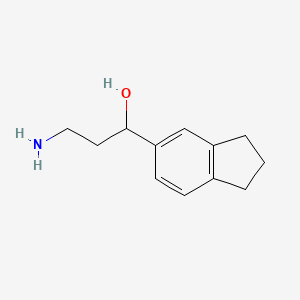
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol is an organic compound with a unique structure that combines an amino group, a hydroxyl group, and an indane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and appropriate amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in the deprotonation steps.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
化学反应分析
Types of Reactions
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The indane moiety may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-amino-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol: This compound has a similar structure but with an additional oxygen atom in the side chain.
2,3-dihydro-1H-inden-1-ol: This compound lacks the amino and hydroxyl groups but shares the indane core structure.
Uniqueness
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide versatile reactivity and potential for forming various derivatives. Its indane moiety also contributes to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
InChI |
InChI=1S/C12H17NO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8,12,14H,1-3,6-7,13H2 |
InChI 键 |
CHEOLRUREIYDPL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)C(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
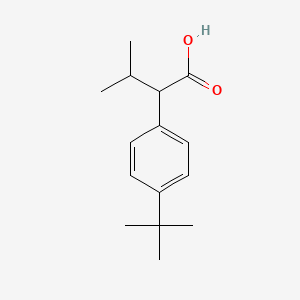


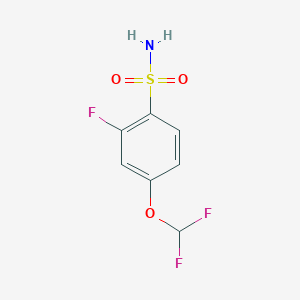
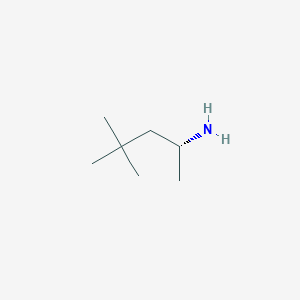
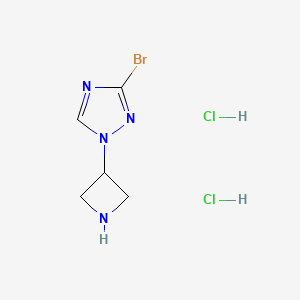
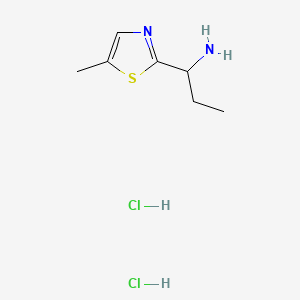
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
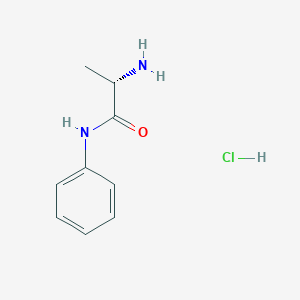
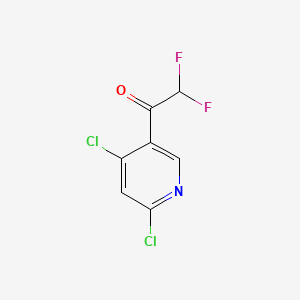
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
